molecular formula C5H12N2O4S2 B13089343 1-Methanesulfonylpyrrolidine-3-sulfonamide

1-Methanesulfonylpyrrolidine-3-sulfonamide

Cat. No.: B13089343
M. Wt: 228.3 g/mol
InChI Key: FUNRYBGXIJNFMM-UHFFFAOYSA-N
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Description

1-Methanesulfonylpyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C₅H₁₂N₂O₄S₂. It is a sulfonamide derivative, which means it contains a sulfonamide functional group. Sulfonamides are known for their wide range of biological activities and are commonly used in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methanesulfonylpyrrolidine-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . Another method involves the reaction of sulfonyl chlorides with amines under mild conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of sulfonyl chlorides and amines. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, like acetonitrile .

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonamide derivatives, which can have different biological activities and applications .

Scientific Research Applications

1-Methanesulfonylpyrrolidine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Sulfonamide derivatives are known for their use in treating bacterial infections and other medical conditions.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methanesulfonylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methanesulfonylpyrrolidine-3-sulfonamide is unique due to its specific structure, which includes both a methanesulfonyl and a pyrrolidine group. This combination of functional groups can result in distinct chemical and biological properties compared to other sulfonamide derivatives .

Properties

Molecular Formula

C5H12N2O4S2

Molecular Weight

228.3 g/mol

IUPAC Name

1-methylsulfonylpyrrolidine-3-sulfonamide

InChI

InChI=1S/C5H12N2O4S2/c1-12(8,9)7-3-2-5(4-7)13(6,10)11/h5H,2-4H2,1H3,(H2,6,10,11)

InChI Key

FUNRYBGXIJNFMM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(C1)S(=O)(=O)N

Origin of Product

United States

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